(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a pyrrolidine ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the brominated pyrrolidine with the pyrazole ring under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole: Lacks the dihydrochloride component but shares a similar core structure.
1-Pyrrolidin-3-yl-1H-pyrazole: Similar structure without the bromine atom.
4-Chloro-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride: Similar structure with chlorine instead of bromine.
Uniqueness
(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is unique due to the presence of both the bromine atom and the dihydrochloride component, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2C=C(C=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.